Xylohexaose
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Overview
Description
The compound Xylohexaose is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps of glycosylation reactions. Each glycosylation step adds a sugar moiety to the growing carbohydrate chain. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such complex carbohydrates often employs enzymatic synthesis due to the high specificity and mild reaction conditions enzymes offer. Enzymes like glycosyltransferases can catalyze the formation of glycosidic bonds with high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it can serve as a model compound for studying carbohydrate-protein interactions. Its structure mimics that of natural polysaccharides, making it useful in glycomics research.
Medicine
In medicine, it has potential applications in drug delivery systems. The multiple hydroxyl groups can be functionalized to attach therapeutic agents, enhancing their solubility and bioavailability.
Industry
In industry, it can be used in the production of biodegradable polymers. Its carbohydrate backbone provides a renewable resource for creating environmentally friendly materials.
Mechanism of Action
The compound exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds with various molecular targets. These interactions can influence the activity of enzymes, receptors, and other proteins. The interconnected oxane rings provide a rigid structure that can fit into specific binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide with two glucose units.
Maltose: Another disaccharide with two glucose units but different glycosidic linkage.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness
What sets this compound apart is its highly branched structure and the presence of multiple oxane rings. This complexity allows for more diverse chemical modifications and interactions compared to simpler disaccharides like cellobiose, maltose, and lactose.
Properties
IUPAC Name |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O25/c31-1-8(33)15(35)10(2-32)51-27-22(42)17(37)12(4-47-27)53-29-24(44)19(39)14(6-49-29)55-30-25(45)20(40)13(7-50-30)54-28-23(43)18(38)11(5-48-28)52-26-21(41)16(36)9(34)3-46-26/h1,8-30,32-45H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDRQFODAWORNG-QBYSOWFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC(CO)C(C(C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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